molecular formula C15H25N3O3S2 B7535697 1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea

1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea

Cat. No. B7535697
M. Wt: 359.5 g/mol
InChI Key: BPLPVIVSOKTEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea, also known as MTIP, is a compound that has been studied for its potential therapeutic applications in various diseases. MTIP is a selective antagonist of the dopamine D3 receptor, which is a target for several neurological and psychiatric disorders.

Mechanism of Action

1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea is a selective antagonist of the dopamine D3 receptor, which is a target for several neurological and psychiatric disorders. The dopamine D3 receptor is involved in the regulation of reward, motivation, and mood. This compound binds to the dopamine D3 receptor and blocks its activity, leading to a decrease in dopamine release in the brain. This mechanism of action is thought to underlie the therapeutic effects of this compound in various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which is thought to underlie its therapeutic effects. This compound has also been shown to increase the activity of the serotonin system, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific effects of this receptor in various disorders. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of various disorders.

Synthesis Methods

1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea can be synthesized through a multistep process that involves the coupling of various intermediates. The synthesis of this compound involves the reaction of 1-(2-methylsulfonylethyl)piperazine with 1-(thiophen-2-ylmethyl)-4-piperidone in the presence of sodium hydride. The resulting product is then treated with urea in the presence of a catalyst to yield this compound.

Scientific Research Applications

1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an antipsychotic, antidepressant, and anxiolytic agent. This compound has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.

properties

IUPAC Name

1-(2-methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S2/c1-23(20,21)10-6-16-15(19)17-11-13-4-7-18(8-5-13)12-14-3-2-9-22-14/h2-3,9,13H,4-8,10-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLPVIVSOKTEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)NCC1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.